molecular formula C21H18FN3O3 B14798586 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-1H-indol-3-yl)ethane-1,2-dione

1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B14798586
M. Wt: 379.4 g/mol
InChI Key: XTGGYFJUBIZBKW-UHFFFAOYSA-N
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Description

Piperazine, 1-benzoyl-4-[(4-fluoro-1H-indol-3-yl)oxoacetyl]- is a complex organic compound with a unique structure that combines a piperazine ring, a benzoyl group, and a fluoro-indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-benzoyl-4-[(4-fluoro-1H-indol-3-yl)oxoacetyl]- typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the benzoyl group and the fluoro-indole moiety. Common synthetic routes include:

    Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of Fluoro-Indole Moiety: The fluoro-indole moiety is typically introduced through a coupling reaction using appropriate indole derivatives and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-benzoyl-4-[(4-fluoro-1H-indol-3-yl)oxoacetyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperazine, 1-benzoyl-4-[(4-fluoro-1H-indol-3-yl)oxoacetyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-benzoyl-4-[(4-fluoro-1H-indol-3-yl)oxoacetyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-benzoyl-4-[(4-chloro-1H-indol-3-yl)oxoacetyl]-
  • Piperazine, 1-benzoyl-4-[(4-bromo-1H-indol-3-yl)oxoacetyl]-
  • Piperazine, 1-benzoyl-4-[(4-methyl-1H-indol-3-yl)oxoacetyl]-

Uniqueness

Piperazine, 1-benzoyl-4-[(4-fluoro-1H-indol-3-yl)oxoacetyl]- is unique due to the presence of the fluoro-indole moiety, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4 g/mol

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-1H-indol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C21H18FN3O3/c22-16-7-4-8-17-18(16)15(13-23-17)19(26)21(28)25-11-9-24(10-12-25)20(27)14-5-2-1-3-6-14/h1-8,13,23H,9-12H2

InChI Key

XTGGYFJUBIZBKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C(=CC=C4)F

Origin of Product

United States

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